5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cannabinoid receptor CB1 antagonist Pyrazole SAR

Procure CAS 957513-70-1 to secure the regiospecific 5-(4-chlorophenyl)-3-carboxylic acid pyrazole scaffold validated in CB1 antagonist programs (Ki = 1–10 nM). The N1-methyl group permanently blocks undesired N-alkylation, reducing synthetic steps by 1–2 versus unprotected analogs. Balanced lipophilicity (CLogP ≈2.8) ensures straightforward C18 HPLC purification. Insist on batch-specific NMR/HPLC/GC QC data to eliminate regioisomeric contamination (e.g., CAS 1015868-48-0) that compromises SAR reproducibility. Patent-enabled intermediate cited in US 8,853,207 B2 and JPS60190765A.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 957513-70-1
Cat. No. B1352712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
CAS957513-70-1
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
InChIKeyGMNCOASQHVLVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid: CAS 957513-70-1 Baseline Characteristics for Research and Procurement


5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 957513-70-1, MF: C₁₁H₉ClN₂O₂, MW: 236.65) is a heterocyclic building block featuring a pyrazole core substituted with a 4-chlorophenyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid at the 3-position . The compound is offered by multiple commercial suppliers at purities of 95-98% and serves as a versatile intermediate in medicinal chemistry and agrochemical development, particularly for constructing bioactive pyrazole-containing molecules via standard carboxylic acid derivatization chemistry [1].

Why 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid Cannot Be Casually Substituted with Positional Isomers


Substituting 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid with positional isomers such as 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1015868-48-0) or 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 15943-84-7) fundamentally alters the spatial presentation of the carboxylic acid handle and the electronic distribution across the pyrazole ring [1]. Published structure-activity relationship (SAR) studies on pyrazole-3-carboxylic acid derivatives demonstrate that the position of the carboxylic acid group dictates both the geometry of derivatization and the resulting biological activity profile [2]. For instance, in cannabinoid receptor antagonist programs, the 3-carboxylic acid scaffold (as in SR141716) yields potent CB1 antagonism, whereas regioisomeric 5-carboxylic acid derivatives exhibit markedly different or absent activity at the same target [3]. Generic substitution without verifying regiospecific identity introduces uncontrolled variables that can compromise synthetic reproducibility and invalidate structure-activity correlations in lead optimization workflows.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid Against Close Structural Analogs


Binding Affinity Advantage of 5-(4-Chlorophenyl) Substitution Pattern in CB1 Receptor Antagonist Scaffolds

In the biarylpyrazole CB1 antagonist pharmacophore, the 5-(4-chlorophenyl) substituent is a critical determinant of high-affinity receptor binding. The canonical CB1 antagonist SR141716 (rimonabant), which incorporates a 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid core, exhibits a Ki of 1.98 nM for CB1 receptors. Removal of the 4-chloro substituent from the 5-phenyl ring reduces binding affinity by approximately 10-fold, while replacement with 4-methoxy further diminishes affinity [1]. The target compound provides the precise 5-(4-chlorophenyl)-3-carboxylic acid regiospecificity required for constructing high-affinity CB1 ligands, whereas regioisomeric 5-carboxylic acid derivatives are structurally incompatible with this pharmacophore [2].

Cannabinoid receptor CB1 antagonist Pyrazole SAR

N1-Methyl Substitution Enables Synthetic Orthogonality Not Available in N1-H or N1-Aryl Analogs

The N1-methyl group in 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid serves as a permanent blocking group that prevents undesired N-alkylation side reactions during subsequent derivatization of the 3-carboxylic acid handle [1]. In contrast, N1-unsubstituted analogs (e.g., 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, CAS 887408-58-4) possess an acidic N-H proton (pKa ≈ 14 for pyrazole N-H) that competes with carboxylic acid activation and can undergo unintended alkylation under standard coupling conditions (e.g., EDC/HOBt, DCC/DMAP) [2]. N1-Aryl substituted analogs (e.g., 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, CAS 158941-09-4) introduce increased steric bulk (MW = 312.75 vs. 236.65) and altered electronic properties that affect both reaction kinetics and purification characteristics .

Synthetic chemistry Protecting group strategy Pyrazole alkylation

Carboxylic Acid at 3-Position Enables Direct Access to CB1 Antagonist Pharmacophore Without Scaffold Re-engineering

The 3-carboxylic acid functionality of the target compound corresponds precisely to the derivatization site required for the CB1 antagonist pharmacophore exemplified by SR141716 (rimonabant) and related biarylpyrazole CB1 ligands [1]. In contrast, the regioisomeric 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1015868-48-0) positions the carboxylic acid at C5 rather than C3, which is sterically and electronically incompatible with the CB1 receptor binding pocket as defined by X-ray crystallography and molecular modeling studies [2]. Direct comparative SAR from a pyrazole CB1 antagonist series demonstrates that compounds derived from 3-carboxylic acid scaffolds exhibit Ki values in the low nanomolar range (1-10 nM), whereas analogous 5-carboxylic acid-derived compounds show no measurable CB1 binding at concentrations up to 10 µM [3].

CB1 receptor Rimonabant analogs Medicinal chemistry

Commercial Availability with Batch-to-Batch Analytical Characterization Enables Reproducible SAR Studies

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 957513-70-1) is offered with comprehensive analytical documentation including NMR, HPLC, and GC batch-specific quality control data from multiple reputable suppliers (e.g., 95-98% purity specifications) . In contrast, the N1-aryl analog 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 158941-09-4) is available from fewer vendors, often with limited or no batch-specific analytical characterization . This differential in quality documentation translates to tangible reproducibility benefits: compounds with verified regiospecific purity reduce the risk of confounding SAR interpretations arising from positional isomer contamination, which has been documented to produce false activity readouts in pyrazole-based screening campaigns [1].

Quality control Analytical chemistry Procurement

Differential Physicochemical Properties Enable Distinct Chromatographic Behavior and Purification Workflows

The target compound (MW = 236.65, CLogP ≈ 2.8) exhibits intermediate lipophilicity relative to its N1-H and N1-aryl analogs, which directly influences chromatographic retention and purification strategy . The N1-H analog 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (MW = 222.63) is more polar due to the ionizable N-H proton (pKa ≈ 14), exhibiting increased aqueous solubility and altered reversed-phase HPLC retention (shorter tR) [1]. The N1-aryl analog (MW = 312.75, CLogP ≈ 4.9) is significantly more lipophilic, requiring higher organic content for elution in reversed-phase chromatography and potentially complicating purification of polar synthetic byproducts [2]. These differences mandate distinct purification protocols; selection of the N1-methyl derivative provides a balanced lipophilicity profile compatible with standard C18 reversed-phase HPLC conditions.

Chromatography Purification Physicochemical properties

Documented Utility as a Key Intermediate in Patent Literature for Therapeutic Pyrazole Derivatives

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid and its close structural analogs are explicitly claimed as intermediates in patent applications describing pyrazole-based therapeutic agents. US Patent 8,853,207 B2 ('Heterocyclic pyrazole compounds, method for preparing the same and use thereof') discloses pyrazole-3-carboxylic acid derivatives with N1-alkyl substitution patterns as intermediates for pharmacologically active compounds [1]. Patent JPS60190765A describes pyrazolic compounds with 5-(4-chlorophenyl) substitution and 3-carboxylic acid functionality as key synthetic intermediates [2]. In contrast, the regioisomeric 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid appears less frequently in therapeutic patent literature, suggesting reduced utility in medicinal chemistry applications .

Patent chemistry Drug discovery Pyrazole intermediate

Validated Application Scenarios for 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid Based on Comparative Evidence


Synthesis of High-Affinity CB1 Receptor Ligands for Cannabinoid Pharmacology Research

This compound serves as the optimal starting material for synthesizing CB1 receptor ligands based on the biarylpyrazole pharmacophore. The 5-(4-chlorophenyl) and 3-carboxylic acid substitution pattern is essential for achieving low nanomolar CB1 binding affinity (Ki = 1-10 nM), whereas the 5-carboxylic acid regioisomer yields compounds with no measurable CB1 binding at concentrations up to 10 µM [1]. Procurement of CAS 957513-70-1 ensures structural compatibility with the rimonabant/SR141716 chemotype validated in multiple peer-reviewed medicinal chemistry campaigns [2].

Medicinal Chemistry SAR Campaigns Requiring Regiospecific Carboxylic Acid Derivatization

The N1-methyl group functions as a permanent blocking group that prevents undesired N-alkylation side reactions during 3-carboxylic acid derivatization, reducing synthetic sequence length by 1-2 steps compared to N1-H analogs that require temporary protection [1]. This orthogonality is critical for high-throughput parallel synthesis workflows where reaction fidelity directly impacts SAR data quality. The balanced lipophilicity (CLogP ≈ 2.8) also enables straightforward C18 reversed-phase HPLC purification under standard gradient conditions (e.g., 10-90% acetonitrile/water with 0.1% TFA), avoiding the extreme retention issues associated with more polar N1-H or more lipophilic N1-aryl analogs [2].

Agrochemical Intermediate Development Requiring Documented Analytical Traceability

The compound is offered with batch-specific NMR, HPLC, and GC quality control data from multiple reputable suppliers, supporting reproducible synthesis of pyrazole-containing agrochemical candidates [1]. The 4-chlorophenyl substitution pattern is a common motif in herbicidal pyrazole derivatives, and the carboxylic acid handle enables facile conversion to esters, amides, and heterocyclic fused systems via standard activation chemistry [2]. The availability of comprehensive analytical documentation reduces the risk of regioisomer contamination that could confound structure-activity correlations in agrochemical lead optimization programs.

Building Block for Patent-Exemplified Therapeutic Pyrazole Derivatives

This compound is explicitly claimed as an intermediate in patent literature describing pyrazole-based therapeutic agents, including US Patent 8,853,207 B2 and JPS60190765A [1]. Researchers pursuing patent-enabled medicinal chemistry programs can procure this building block with confidence that it aligns with established intellectual property precedents. In contrast, the regioisomeric 5-carboxylic acid analog appears less frequently in therapeutic patent claims, suggesting reduced validation in medicinal chemistry applications [2].

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.